3-Oxo-2-azabicyclo[2.2.2]octane-1-carboxamide
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Overview
Description
3-Oxo-2-azabicyclo[2.2.2]octane-1-carboxamide is a nitrogen-containing heterocyclic compound with significant potential in various fields of scientific research. Its unique bicyclic structure, which includes a lactam ring, makes it an interesting subject for studies in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2-azabicyclo[2.2.2]octane-1-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclic anhydride, followed by cyclization and oxidation steps. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-2-azabicyclo[2.2.2]octane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
3-Oxo-2-azabicyclo[2.2.2]octane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-Oxo-2-azabicyclo[2.2.2]octane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with similar structural features.
8-Azabicyclo[3.2.1]octane: A compound with a different ring size but similar nitrogen heterocycle.
Uniqueness
3-Oxo-2-azabicyclo[222]octane-1-carboxamide is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-oxo-2-azabicyclo[2.2.2]octane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c9-7(12)8-3-1-5(2-4-8)6(11)10-8/h5H,1-4H2,(H2,9,12)(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFZROAUBAUZLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C(=O)N2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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